REACTION_SMILES
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[Al+3:2].[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[CH3:7][O:8][c:9]1[c:10]([C:11](=[O:12])[O:13][CH3:14])[c:15]([F:21])[c:16]([F:20])[cH:17][c:18]1[F:19].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH3:7][O:8][c:9]1[c:10]([CH2:11][OH:12])[c:15]([F:21])[c:16]([F:20])[cH:17][c:18]1[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(F)c(F)cc(F)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COc1c(F)cc(F)c(F)c1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |